β2-Adrenergic Receptor Efficacy: Halostachine Exhibits 19% of Epinephrine's Maximal Response as a Partial Agonist
In vitro functional assays in transfected cell lines demonstrate that halostachine acts as a partial agonist at human β2-adrenergic receptors with an efficacy (Emax) of approximately 19% relative to the full agonist epinephrine . This contrasts sharply with ephedrine, which exhibits stronger β2-agonist activity and higher intrinsic efficacy. The quantified partial agonism of halostachine positions it as a distinct pharmacological tool for probing β2AR signaling where full receptor activation is undesirable.
| Evidence Dimension | β2-Adrenergic Receptor Efficacy (Emax) |
|---|---|
| Target Compound Data | 19% of epinephrine maximal response |
| Comparator Or Baseline | Epinephrine (full agonist): 100% (reference baseline); Ephedrine: stronger β2-agonist (qualitative) |
| Quantified Difference | Halostachine efficacy = 19% of epinephrine; lower efficacy than ephedrine |
| Conditions | In vitro functional assays using transfected cell lines expressing human β2-adrenergic receptors |
Why This Matters
This partial agonist profile makes halostachine uniquely suitable for studies requiring controlled, submaximal β2AR activation without triggering full downstream signaling cascades.
